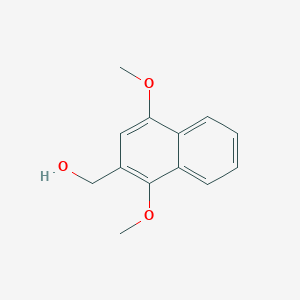

(1,4-Dimethoxynaphthalen-3-yl)methanol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethoxynaphthalen-3-yl)methanol typically involves the reaction of 1,4-dimethoxynaphthalene with formaldehyde under acidic or basic conditions . The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity .

Análisis De Reacciones Químicas

Synthetic Pathways and Functional Group Reactivity

The synthesis of methoxy- and hydroxymethyl-substituted naphthalenes often involves cross-coupling or substitution reactions. For example:

-

Nickel-catalyzed coupling reactions (as seen in 1,4-dimethylnaphthalene synthesis ) could theoretically apply to install methoxy or hydroxymethyl groups. Grignard reagents (e.g., methyl magnesium halides) and nickel-phosphine complexes (e.g., bis(triphenylphosphine)nickel dichloride) are effective for forming C–C bonds in aromatic systems.

-

Methoxy group stability : Methoxy substituents on aromatic rings are typically resistant to nucleophilic substitution but may undergo demethylation under strongly acidic or oxidative conditions, forming phenolic derivatives.

Hydrogen Transfer and Oxidation Reactions

Methanol and methoxy groups are key participants in hydrogen transfer processes, as observed in methanol-to-hydrocarbons (MTH) catalysis :

-

Hydrogen abstraction : The hydroxymethyl group (–CH2OH) in the compound may act as a hydrogen donor or acceptor. In zeolite-catalyzed systems, methoxy groups transfer hydrides to form intermediates like formaldehyde, a critical step in C–C bond formation .

-

Oxidation : The primary alcohol (–CH2OH) could oxidize to a carboxylic acid (–COOH) or ketone (–CO–) under acidic or oxidative conditions (e.g., KMnO4, CrO3).

Role in Hydrocarbon Pool Chemistry

In methanol conversion processes, methoxy-aromatics like methylnaphthalenes participate in hydrocarbon pool (HCP) mechanisms :

-

Methylation/demethylation : Methoxy groups on naphthalene may undergo methylation via methanol or dimethyl ether (DME), forming polycyclic intermediates.

-

Deactivation pathways : Bulky substituents (e.g., hydroxymethyl) could sterically hinder active sites in catalysts, leading to coke formation and reduced reactivity .

Aplicaciones Científicas De Investigación

Overview

(1,4-Dimethoxynaphthalen-3-yl)methanol is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties. This compound features two methoxy groups and a hydroxymethyl group attached to a naphthalene ring, which enhances its reactivity and potential applications in chemistry, biology, medicine, and industry.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 1,4-dimethoxynaphthalene with formaldehyde under either acidic or basic conditions. The following methods are commonly employed:

- Acidic Conditions : Utilizing strong acids to promote the reaction.

- Basic Conditions : Employing bases to facilitate nucleophilic attack on formaldehyde.

In industrial settings, optimization for yield and purity is crucial, often involving advanced purification techniques such as chromatography.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its hydroxymethyl group allows for various chemical modifications, making it versatile for synthetic applications.

Biology

- Biological Activity Studies : Research has focused on its potential biological activities, including antimicrobial and antioxidant properties. Studies indicate that derivatives of this compound may exhibit significant biological interactions with biomolecules.

Medicine

- Therapeutic Potential : Investigations into the cytotoxic activities of this compound against specific cancer cell lines have been conducted. Its unique structure may contribute to novel therapeutic approaches in oncology.

Industry

- Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its stable chemical structure and color properties. Its application in industrial chemistry underscores its importance beyond academic research.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.

- Reduction : It can be reduced to yield corresponding naphthalenemethanol derivatives.

- Substitution : The methoxy groups are susceptible to nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Case Studies

-

Anticancer Activity Study :

A study investigated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a lead compound for further drug development. -

Synthesis of Complex Organic Molecules :

Researchers utilized this compound as an intermediate in synthesizing novel naphthalene derivatives. This study highlighted the efficiency of the compound in facilitating reactions that yield complex structures with potential pharmaceutical applications.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dimethoxynaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

1,4-Dihydroxynaphthalene: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.

1,4-Dimethoxynaphthalene-3-carboxylic acid: An oxidized derivative of (1,4-Dimethoxynaphthalen-3-yl)methanol.

Uniqueness

This compound is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Actividad Biológica

(1,4-Dimethoxynaphthalen-3-yl)methanol, with the CAS number 150556-57-3, is a compound of interest in various fields of scientific research. It is characterized by the presence of methoxy groups and a hydroxymethyl group, which contribute to its unique chemical properties and potential biological activities. This article delves into its synthesis, chemical behavior, and biological activity, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following methods:

- Starting Materials : The primary reactants include 1,4-dimethoxynaphthalene and formaldehyde.

- Reaction Conditions : The reaction is conducted under acidic or basic conditions to facilitate the formation of the hydroxymethyl group.

- Yield Optimization : Industrial production often employs optimized conditions for higher yields and purity.

The molecular formula for this compound is CHO, with a molecular weight of 218.25 g/mol. The compound exhibits various chemical reactivity patterns:

| Reaction Type | Description |

|---|---|

| Oxidation | The hydroxymethyl group can be oxidized to form carboxylic acid derivatives. |

| Reduction | Reduction can yield naphthalenemethanol derivatives using agents like lithium aluminum hydride (LiAlH). |

| Substitution | Methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions. |

Biological Activity

Research indicates that this compound possesses significant biological activity:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains. For example, it has demonstrated inhibition against Staphylococcus aureus and Escherichia coli in vitro.

Anticancer Activity

Preliminary investigations suggest potential anticancer properties. In cell line studies, this compound has been observed to induce apoptosis in cancer cells through mechanisms that may involve the modulation of key signaling pathways related to cell survival and proliferation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling and metabolic processes.

Case Studies

Recent studies have provided insights into the biological activities of this compound:

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy against common pathogens.

- Methodology : Disc diffusion method was used to assess inhibition zones.

- Results : Significant inhibition was observed at concentrations above 50 µg/mL.

-

Study on Anticancer Effects :

- Objective : To investigate cytotoxicity against breast cancer cell lines.

- Methodology : MTT assay was employed to determine cell viability.

- Results : A dose-dependent decrease in viability was noted, with IC values around 30 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,4-Dimethoxynaphthalen-3-yl)methanol, and what are their key parameters?

- Methodological Answer : The compound is synthesized through multi-step organic reactions. Key methods include:

- Nitration and Reduction : Starting from naphthoquinone derivatives, nitration followed by reduction yields intermediates with 75% efficiency. GC-MS data (e.g., m/z = 204, 188) confirm purity and structural integrity .

- Adamantylation : Reacting 1,4-dihydroxynaphthalene with adamantanole-1 in trifluoroacetic acid produces diketone derivatives, characterized by and NMR to confirm regioselectivity and functionalization .

- Biocatalytic Approaches : Enzymatic methods using lipases or esterases in green solvents (e.g., ethanol/water mixtures) are emerging for sustainable synthesis, though yields require optimization .

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify methoxy groups and hydroxyl protons. For example, adamantylated derivatives show distinct shifts for aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- GC-MS : Fragmentation patterns (e.g., m/z = 188 as base peak) confirm molecular weight and substituent stability .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C-O-Methoxy ≈ 120°) and spatial arrangement of substituents .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields or greener protocols?

- Methodological Answer :

- Solvent Optimization : Replace traditional solvents (e.g., TFA) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Catalyst Screening : Test immobilized enzymes (e.g., Candida antarctica lipase B) for regioselective methoxylation, monitoring reaction progress via HPLC .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to 6 hours) while maintaining yields >70% .

Q. What structural insights does X-ray crystallography provide, and how are data processed?

- Methodological Answer :

- Data Collection : High-resolution datasets (≤1.0 Å) are collected using synchrotron radiation.

- Refinement with SHELX : SHELXL refines anisotropic displacement parameters, resolving disorder in methoxy groups. For example, C-C bond lengths in the naphthalene core are refined to 1.40–1.42 Å .

- Validation : PLATON checks for missed symmetry and validates hydrogen bonding networks (e.g., O-H···O interactions between methanol -OH and methoxy groups) .

Q. How should researchers address contradictions in biological activity data?

- Methodological Answer :

- Reproducibility Tests : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Multi-Method Validation : Cross-validate antimicrobial activity using disk diffusion (MIC) and broth dilution assays. Discrepancies may arise from solvent interference (e.g., DMSO inhibiting bacterial growth) .

- Statistical Analysis : Apply ANOVA to compare activity across derivatives, identifying outliers linked to structural modifications (e.g., adamantyl groups enhancing lipophilicity) .

Q. What are future research directions for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and assess impacts on bioactivity using QSAR models .

- Environmental Toxicology : Evaluate biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .

- Hybrid Materials : Incorporate into metal-organic frameworks (MOFs) for controlled drug release, characterized by BET surface area analysis .

Propiedades

IUPAC Name |

(1,4-dimethoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7,14H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXWHCOBSAZDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.